(4S,4'S)-2,2'-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound featuring two oxazole rings and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.
Coupling of Oxazole Rings: The final step involves coupling the oxazole rings to the phenylene core, which can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles.
Reduction: Reduction of the oxazole rings can lead to the formation of dihydrooxazoles.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazoles
Reduction: Dihydrooxazoles
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The oxazole rings can interact with metal ions, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to the presence of multiple tert-butyl groups, which significantly impact its chemical properties and reactivity. This makes it particularly valuable in applications requiring high steric hindrance and stability.
Properties
Molecular Formula |
C24H36N2O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-[3-tert-butyl-5-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H36N2O2/c1-22(2,3)17-11-15(20-25-18(13-27-20)23(4,5)6)10-16(12-17)21-26-19(14-28-21)24(7,8)9/h10-12,18-19H,13-14H2,1-9H3/t18-,19-/m1/s1 |
InChI Key |
NJPOODZPANLSIP-RTBURBONSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=N[C@H](CO3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=NC(CO3)C(C)(C)C |
Origin of Product |
United States |
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